molecular formula C22H23OP B12531596 (2S)-2-Phenylbutan-2-yl diphenylphosphinite CAS No. 820961-80-6

(2S)-2-Phenylbutan-2-yl diphenylphosphinite

Cat. No.: B12531596
CAS No.: 820961-80-6
M. Wt: 334.4 g/mol
InChI Key: QXUAACRSVAFXOU-QFIPXVFZSA-N
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Description

(2S)-2-Phenylbutan-2-yl diphenylphosphinite: is an organophosphorus compound that features a phosphinite functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Phenylbutan-2-yl diphenylphosphinite typically involves the reaction of (2S)-2-Phenylbutan-2-ol with diphenylphosphine chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Phenylbutan-2-yl diphenylphosphinite can undergo various chemical reactions, including:

    Oxidation: The phosphinite group can be oxidized to form the corresponding phosphine oxide.

    Substitution: The phenyl groups attached to the phosphorus atom can participate in electrophilic aromatic substitution reactions.

    Coordination: The phosphorus atom can coordinate with transition metals, forming complexes that can be used in catalysis.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Substitution: Electrophiles such as bromine or chloromethane can be used for substitution reactions.

    Coordination: Transition metal salts such as palladium chloride or platinum chloride can be used to form coordination complexes.

Major Products Formed:

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The major products are the substituted phenyl derivatives.

    Coordination: The major products are the metal-phosphinite complexes.

Scientific Research Applications

Chemistry: (2S)-2-Phenylbutan-2-yl diphenylphosphinite is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation and cross-coupling.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as a catalyst in various organic transformations.

Mechanism of Action

The mechanism of action of (2S)-2-Phenylbutan-2-yl diphenylphosphinite primarily involves its role as a ligand in coordination chemistry. The phosphorus atom in the phosphinite group can donate electron density to transition metals, stabilizing the metal center and facilitating catalytic reactions. The specific molecular targets and pathways depend on the nature of the metal complex and the reaction being catalyzed.

Comparison with Similar Compounds

    Triphenylphosphine: Another organophosphorus compound used as a ligand in coordination chemistry.

    Diphenylphosphine oxide: A related compound that features a phosphine oxide group instead of a phosphinite group.

    (2S)-2-Phenylbutan-2-yl phosphine: A similar compound where the phosphinite group is replaced with a phosphine group.

Uniqueness: (2S)-2-Phenylbutan-2-yl diphenylphosphinite is unique due to the presence of both the chiral center and the phosphinite group. This combination allows for the formation of chiral metal complexes, which can be valuable in asymmetric catalysis. The diphenylphosphinite group also provides a balance between steric bulk and electronic properties, making it a versatile ligand in various catalytic applications.

Properties

CAS No.

820961-80-6

Molecular Formula

C22H23OP

Molecular Weight

334.4 g/mol

IUPAC Name

diphenyl-[(2S)-2-phenylbutan-2-yl]oxyphosphane

InChI

InChI=1S/C22H23OP/c1-3-22(2,19-13-7-4-8-14-19)23-24(20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,3H2,1-2H3/t22-/m0/s1

InChI Key

QXUAACRSVAFXOU-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@](C)(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C)(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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